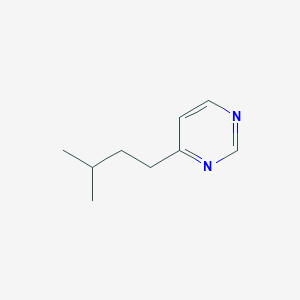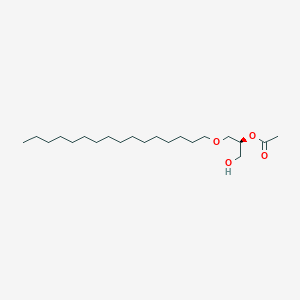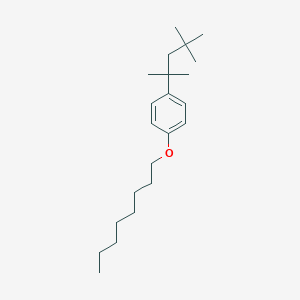
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene, also known as OTB, is a chemical compound used in various scientific research applications. This compound has gained significant attention due to its unique chemical structure and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene is not fully understood. However, it is believed that 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene exerts its biological effects by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical And Physiological Effects
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has also been shown to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has several advantages for use in lab experiments, including its unique chemical structure, which allows for the synthesis of various derivatives and analogs. However, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene. One potential direction is the synthesis of novel 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene derivatives and analogs with improved solubility and biological activity. Another potential direction is the study of the molecular mechanisms underlying the biological effects of 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene. Additionally, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene may have potential applications in the development of new drugs for the treatment of various diseases.
Scientific Research Applications
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been extensively studied for its potential applications in various scientific fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been used as a building block for the synthesis of various polymers and materials. In organic electronics, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In medicinal chemistry, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been studied for its potential use as an anticancer agent.
properties
CAS RN |
111153-58-3 |
|---|---|
Product Name |
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene |
Molecular Formula |
C22H38O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-octoxy-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C22H38O/c1-7-8-9-10-11-12-17-23-20-15-13-19(14-16-20)22(5,6)18-21(2,3)4/h13-16H,7-12,17-18H2,1-6H3 |
InChI Key |
IBVPNYNWBMKPFS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
synonyms |
1-Octyloxy-4-(1,1,3,3-tetramethylbutyl)benzene |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

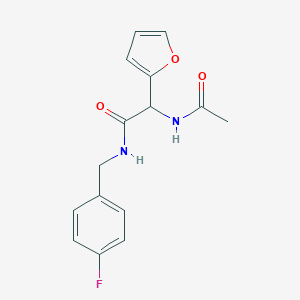
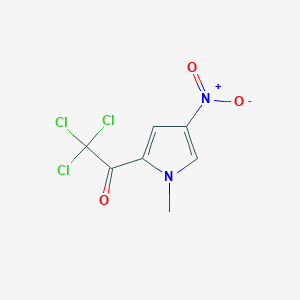
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
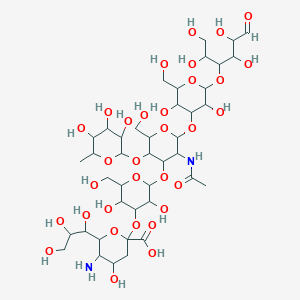

![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)

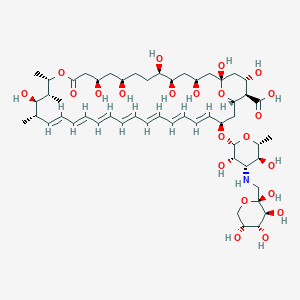

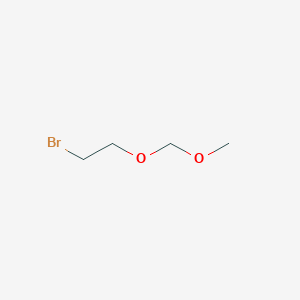
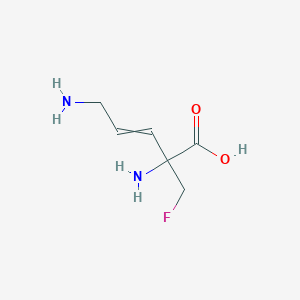
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)
